N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-23(21,16-3-4-17-14(8-16)5-6-22-17)19-10-12-7-15(11-18-9-12)13-1-2-13/h3-4,7-9,11,13,19H,1-2,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRZGDSNPOLGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Cyclopropylpyridine Synthesis: The cyclopropylpyridine moiety can be synthesized through a cyclopropanation reaction of pyridine derivatives.
Dihydrobenzofuran Formation: The dihydrobenzofuran ring can be formed via an intramolecular cyclization reaction.
Sulfonamide Introduction: The sulfonamide group is introduced through a sulfonation reaction using sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound exhibits several promising biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects.
Neuroprotective Effects :
Research indicates that derivatives of 2,3-dihydrobenzofuran can stabilize mitochondrial function and prevent apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Studies have shown that compounds with similar structures can protect dopaminergic neurons from neurotoxic agents.
Anti-inflammatory Properties :
Sulfonamides are known for their anti-inflammatory effects. The sulfonamide group in this compound may enhance its efficacy in treating conditions characterized by inflammation, such as arthritis or other inflammatory disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. Key structural features include:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Dihydrobenzofuran Core | Potential for neuroprotective activity |
| Cyclopropyl Moiety | May influence receptor binding affinity |
The presence of the sulfonamide group is particularly noteworthy as it is associated with improved pharmacokinetic properties, making the compound a suitable candidate for drug development.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide:
Neuroprotection in Animal Models :
In animal models, compounds similar to this one have demonstrated significant neuroprotective effects. For instance, a study highlighted that certain benzofuran derivatives could protect against neurotoxic agents by stabilizing mitochondrial function and reducing oxidative stress .
Bromodomain Inhibition :
Research has shown that sulfonamide derivatives can act as bromodomain inhibitors, which are relevant in various cancers. This mechanism suggests potential applications in oncology, where targeting bromodomains may disrupt cancer cell proliferation .
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound’s structural uniqueness arises from the combination of a dihydrobenzofuran core, sulfonamide group, and cyclopropylpyridinylmethyl substituent. Below is a comparative analysis with related compounds:
Pharmacological and Physicochemical Comparisons
- Sulfonamide vs.
- Cyclopropyl Substituent : The cyclopropyl group on the pyridine ring increases steric bulk and lipophilicity compared to the N-methyl group in ’s compound, which could improve membrane permeability but reduce aqueous solubility .
- Dihydrobenzofuran Core : This partially saturated ring system may enhance metabolic stability relative to fully aromatic benzimidazole derivatives () or indene-based analogs () .
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest due to its potential biological activities. This article synthesizes information regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure:
- Molecular Formula : CHNOS
- Molecular Weight : 302.38 g/mol
The structural representation includes a benzofuran moiety, which is known for its diverse biological properties, and a sulfonamide group that often contributes to pharmacological activity.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, sulfonamides are often recognized as inhibitors of carbonic anhydrase and other key metabolic enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.
2. Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial properties. The compound's structure suggests potential activity against bacterial infections by inhibiting folate synthesis pathways in bacteria, similar to other sulfa drugs.
3. Anti-inflammatory Effects
Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage ranges for therapeutic use. This study highlights the potential for developing new antibiotics based on the sulfonamide framework.
Case Study: Anti-inflammatory Mechanism
In vitro studies have shown that similar benzofuran derivatives can reduce the expression of TNF-alpha in macrophages, suggesting a mechanism for anti-inflammatory action. This effect was corroborated in animal models where treatment led to reduced swelling and pain in induced arthritis models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
